molecular formula C29H41ClO9 B053495 3-O-Glucosylchlormadinol acetate CAS No. 113547-99-2

3-O-Glucosylchlormadinol acetate

Cat. No. B053495
CAS RN: 113547-99-2
M. Wt: 569.1 g/mol
InChI Key: FYXRJCKQDXHCLY-NGBQXFLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Glucosylchlormadinol acetate, also known as CGA, is a natural compound found in coffee beans. It has gained attention in recent years for its potential health benefits, particularly in the area of diabetes management. CGA is a polyphenol compound that has been shown to have antioxidant and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 3-O-Glucosylchlormadinol acetate is not fully understood, but it is thought to work by inhibiting the activity of glucose-6-phosphatase, an enzyme that plays a key role in glucose production in the liver. By inhibiting this enzyme, 3-O-Glucosylchlormadinol acetate can reduce glucose production in the liver, which can improve glucose metabolism and reduce the risk of type 2 diabetes.
Biochemical and Physiological Effects:
3-O-Glucosylchlormadinol acetate has been shown to have a number of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.

Advantages And Limitations For Lab Experiments

One advantage of 3-O-Glucosylchlormadinol acetate for lab experiments is that it is a natural compound that can be easily synthesized from coffee beans. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have potential health benefits, which makes it an interesting compound for research. However, one limitation of 3-O-Glucosylchlormadinol acetate for lab experiments is that it may not be as potent as other compounds that have been developed specifically for research purposes.

Future Directions

There are a number of future directions for research on 3-O-Glucosylchlormadinol acetate. One area of research is the potential use of 3-O-Glucosylchlormadinol acetate for the management of type 2 diabetes. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism and increase insulin sensitivity, which may make it a useful compound for diabetes management. Another area of research is the potential use of 3-O-Glucosylchlormadinol acetate as an antioxidant and anti-inflammatory agent. Studies have shown that 3-O-Glucosylchlormadinol acetate has antioxidant and anti-inflammatory properties, which may provide additional health benefits. Finally, research could be conducted to investigate the potential use of 3-O-Glucosylchlormadinol acetate in other areas, such as cancer prevention and cardiovascular health.

Synthesis Methods

3-O-Glucosylchlormadinol acetate can be synthesized from chlorogenic acid, which is found in coffee beans. The synthesis involves the extraction of chlorogenic acid from the coffee beans, followed by enzymatic hydrolysis to produce 3-O-Glucosylchlormadinol acetate. The enzymatic hydrolysis is carried out using β-glucosidase, which cleaves the glucose moiety from the chlorogenic acid to produce 3-O-Glucosylchlormadinol acetate.

Scientific Research Applications

3-O-Glucosylchlormadinol acetate has been the subject of numerous scientific studies in recent years. It has been shown to have potential health benefits, particularly in the area of diabetes management. Studies have shown that 3-O-Glucosylchlormadinol acetate can improve glucose metabolism, increase insulin sensitivity, and reduce the risk of type 2 diabetes. In addition, 3-O-Glucosylchlormadinol acetate has been shown to have antioxidant and anti-inflammatory properties, which may provide additional health benefits.

properties

CAS RN

113547-99-2

Product Name

3-O-Glucosylchlormadinol acetate

Molecular Formula

C29H41ClO9

Molecular Weight

569.1 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1

InChI Key

FYXRJCKQDXHCLY-NGBQXFLDSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C

synonyms

3-GCMA
3-O-glucosylchlormadinol acetate

Origin of Product

United States

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